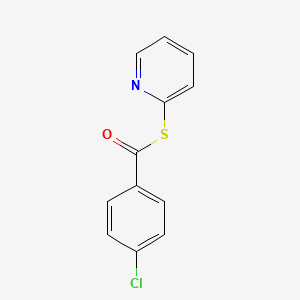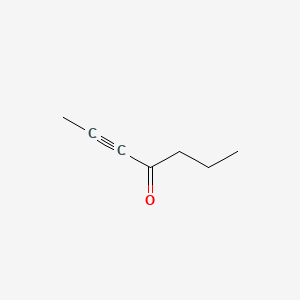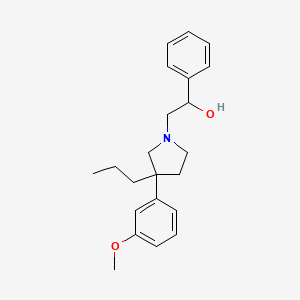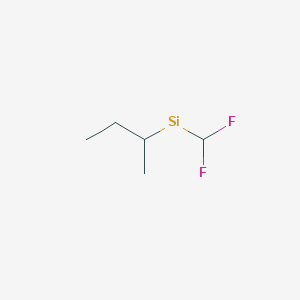
CID 78063756
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “CID 78063756” is a chemical entity listed in the PubChem database
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of CID 78063756 involves several steps, including the selection of appropriate starting materials and reagents, followed by a series of chemical reactions under controlled conditions. The specific synthetic route and reaction conditions depend on the desired purity and yield of the compound. Common techniques used in the synthesis include:
Lysis: Breaking the cells open to expose the DNA and RNA.
Lipid Membrane Removal: Treating the samples with a detergent such as Triton X-100 or NP-40.
Nucleic Acid Precipitation: Achieved by adding alcohol to the sample.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using automated equipment and standardized protocols. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include:
Sample Preparation Procedure: Ensuring the consistency of nitrosamine measurements.
Matrix Effects: Addressing variations in measurements across different labs.
Analyse Des Réactions Chimiques
Types of Reactions
CID 78063756 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides, while reduction reactions may yield reduced forms of the compound.
Applications De Recherche Scientifique
CID 78063756 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in the study of biological processes and molecular interactions.
Medicine: Investigated for its potential therapeutic effects and mechanisms of action.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products .
Mécanisme D'action
The mechanism of action of CID 78063756 involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist at certain receptors, modulate enzyme activity, or influence cellular signaling pathways. The precise mechanism depends on the context of its use and the biological system involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to CID 78063756 include other chemical entities with related structures and properties. These compounds may share common functional groups or exhibit similar biological activities.
Uniqueness
This compound is unique due to its specific chemical structure and the distinct set of reactions it undergoes. Its unique properties make it valuable for various applications in scientific research and industry .
Propriétés
Formule moléculaire |
C5H10F2Si |
|---|---|
Poids moléculaire |
136.21 g/mol |
InChI |
InChI=1S/C5H10F2Si/c1-3-4(2)8-5(6)7/h4-5H,3H2,1-2H3 |
Clé InChI |
SRGFVIXAYDBQAL-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)[Si]C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



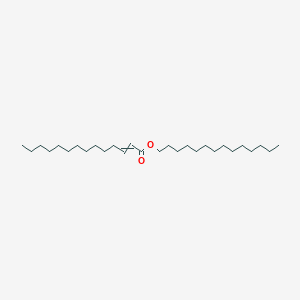
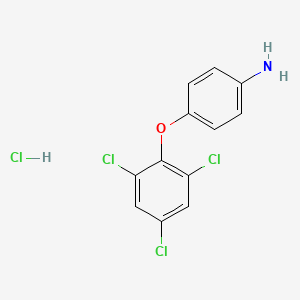
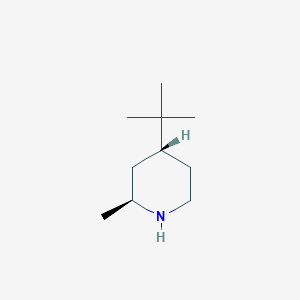
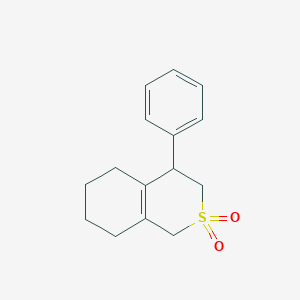
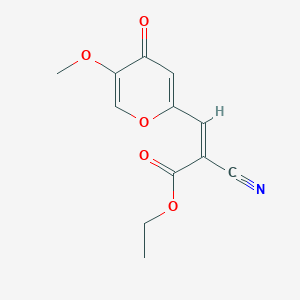
![Phenyl[tris(phenylsulfanyl)]silane](/img/structure/B14465189.png)


